molecular formula C13H17FN2O3S B1328633 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 914637-65-3

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B1328633
CAS No.: 914637-65-3
M. Wt: 300.35 g/mol
InChI Key: NESCEWNXAYDQRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 4-fluoro-2-(methylsulfonyl)aniline with piperidine-4-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a coupling agent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[4-Fluorophenyl]piperidine-4-carboxamide: Lacks the methylsulfonyl group, which may affect its chemical and biological properties.

    1-[4-Methylsulfonylphenyl]piperidine-4-carboxamide: Lacks the fluorine atom, which may influence its reactivity and interactions.

    1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine: Lacks the carboxamide group, which may impact its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)12-8-10(14)2-3-11(12)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESCEWNXAYDQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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